molecular formula C17H21N3O4S B15180890 3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide CAS No. 106532-67-6

3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide

Cat. No.: B15180890
CAS No.: 106532-67-6
M. Wt: 363.4 g/mol
InChI Key: LQJFKQOUGJCMFF-UHFFFAOYSA-N
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Description

3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of the benzisothiazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitro group: Nitration reactions using reagents such as nitric acid or nitrating mixtures.

    Attachment of the butanamide moiety: This can be done through amide bond formation reactions using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a corresponding oxide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Use in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole derivatives: Compounds with similar core structures but different substituents.

    Nitrobenzene derivatives: Compounds with nitro groups attached to benzene rings.

    Amide derivatives: Compounds with amide functional groups.

Uniqueness

The uniqueness of 3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

CAS No.

106532-67-6

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

3-methyl-N-[1-(3-methylbutanoyl)-5-nitro-2,1-benzothiazol-3-ylidene]butanamide

InChI

InChI=1S/C17H21N3O4S/c1-10(2)7-15(21)18-17-13-9-12(20(23)24)5-6-14(13)19(25-17)16(22)8-11(3)4/h5-6,9-11H,7-8H2,1-4H3

InChI Key

LQJFKQOUGJCMFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CC(C)C

Origin of Product

United States

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